molecular formula C13H22O3Si B092550 Triethoxy-p-tolylsilane CAS No. 18412-57-2

Triethoxy-p-tolylsilane

Cat. No.: B092550
CAS No.: 18412-57-2
M. Wt: 254.4 g/mol
InChI Key: PADYPAQRESYCQZ-UHFFFAOYSA-N
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Description

Erythrosphingosine, also known as D-erythro-sphingosine, is a naturally occurring sphingoid base that plays a crucial role in the structure and function of sphingolipids. Sphingolipids are essential components of cell membranes and are involved in various cellular processes, including cell signaling, proliferation, and apoptosis. Erythrosphingosine is characterized by its long-chain aliphatic amino alcohol structure, which is vital for its biological activities .

Mechanism of Action

Triethoxy-p-tolylsilane, also known as Triethoxy(p-tolyl)silane, is an organosilicon compound with diverse applications in the chemical industry . It consists of a p-tolyl group, an oxygen atom, and three ethoxy groups . Here is a detailed analysis of its mechanism of action:

Pharmacokinetics

Organosilicon compounds are generally known for their stability and resistance to metabolism, which can impact their bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, the presence of water can potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrosphingosine can be synthesized through several methods. One common approach involves the use of chiral starting materials, such as carbohydrates and amino acids, to ensure the correct stereochemistry. For instance, D-ribo-phytosphingosine can be used as a starting material, which undergoes selective transformation to form erythrosphingosine . Another method involves the use of cyclic sulfate intermediates to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of erythrosphingosine often involves the extraction from natural sources, such as animal tissues, or through fermentation processes using yeast. The extracted compound is then purified to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Erythrosphingosine is often compared with other sphingoid bases, such as:

Erythrosphingosine is unique due to its specific stereochemistry and its ability to inhibit protein kinase C while activating protein phosphatase 2A, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

triethoxy-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADYPAQRESYCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405407
Record name Triethoxy-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18412-57-2
Record name Triethoxy-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy(p-tolyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triethoxy(p-tolyl)silane influence the properties of the resulting silica xerogels?

A1: Triethoxy(p-tolyl)silane (MPhTEOS) plays a crucial role in determining the final properties of the hybrid silica xerogels. When co-condensed with tetraethoxysilane (TEOS), the MPhTEOS introduces organic functionality into the silica network. This organic incorporation directly impacts the material's porosity, hydrophilicity, and local order []. By varying the molar percentage of MPhTEOS during synthesis, researchers can fine-tune these properties. For example, higher concentrations of MPhTEOS might lead to increased hydrophobicity due to the presence of the p-tolyl group.

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